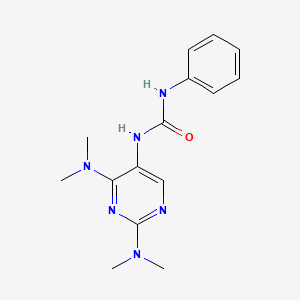

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, often involves the use of organolithium reagents . The process involves regioselective nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación

Photophysical Properties and pH-Sensing

Research by Yan et al. (2017) on pyrimidine-phthalimide derivatives, closely related to the chemical structure of interest, highlighted their potential in the development of novel colorimetric pH sensors and logic gates. These compounds, due to their donor-π-acceptor configurations, exhibit solid-state fluorescence and positive solvatochromism, which are crucial for pH sensing applications. The study demonstrates the ability to tune photophysical properties through molecular design, thereby paving the way for their use in detecting pH changes in various environments (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, & Yun Lu, 2017).

Antimicrobial Activity

Another significant area of application is in antimicrobial research. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives, including those structurally similar to 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea. These compounds were evaluated against selected bacterial and fungal strains, demonstrating promising antimicrobial activity. This research suggests the potential of such compounds in developing new antimicrobial agents for combating resistant microbial strains (J.J. Majithiya & B. Bheshdadia, 2022).

Synthesis and Characterization of Stable Derivatives

Schmidt (2002) explored the synthesis and characterization of pyrimidinaminides, which bear resemblance to our compound of interest in terms of the pyrimidine core structure. These studies provide foundational knowledge for understanding the chemical behavior, stability, and potential applications of pyrimidine derivatives in various fields, including materials science and pharmaceutical chemistry (A. Schmidt, 2002).

Anticancer Activity

Research into the anticancer properties of pyrimidine derivatives has shown promising results. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, which demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that compounds with a pyrimidine base structure, including this compound, could be valuable in the development of new anticancer agents (Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, & R. B. Bakr, 2014).

Propiedades

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-20(2)13-12(10-16-14(19-13)21(3)4)18-15(22)17-11-8-6-5-7-9-11/h5-10H,1-4H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRFHCNTQFITJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)

![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)